(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
Overview
Description
(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress response and enzymatic reactions .
Mode of Action
The compound interacts with its protein targets, leading to the modulation of their structure and bioactivity . It binds to BSA and BLC with considerable affinity, as indicated by the binding constants . This interaction triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .
Biochemical Pathways
The compound’s interaction with BLC enhances the enzyme’s activity, which plays a key role in the biochemical pathway of oxidative stress response . Both in silico and experimental results suggest that an increased substrate availability could be the reason for enhanced BLC activity .
Result of Action
The compound’s action results in the attenuation of oxidative stress . Treatment with the compound was found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C . This finding was confirmed at a molecular level by PARP cleavage status, demonstrating that the compound inhibits apoptotic cell death induced by oxidative stress .
Biochemical Analysis
Biochemical Properties
®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with bovine serum albumin (BSA) and bovine liver catalase (BLC), leading to significant structural changes and enhanced enzyme activity . The binding constants of this compound with BSA and BLC indicate its strong interaction with these proteins, which is essential for its biochemical activity.
Cellular Effects
The effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been found to mitigate oxidative stress-induced inhibition of A549 cell proliferation . This effect is achieved through the modulation of PARP cleavage status, demonstrating its ability to inhibit apoptotic cell death.
Molecular Mechanism
At the molecular level, ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It enhances the activity of catalase by increasing substrate availability, which is crucial for its role in reducing oxidative stress . The compound’s interaction with proteins leads to favorable structural changes, thereby modulating their bioactivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable agent for biochemical research .
Dosage Effects in Animal Models
The effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At optimal doses, it exhibits beneficial effects, such as enhanced enzyme activity and reduced oxidative stress. At high doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are essential for its role in modulating cellular metabolism and reducing oxidative stress .
Transport and Distribution
The transport and distribution of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and reducing oxidative stress .
Properties
IUPAC Name |
(4R)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)N2CSC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.